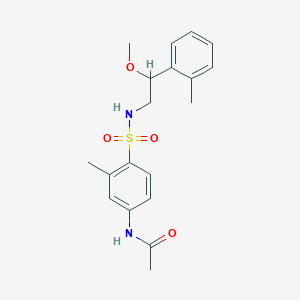

N-(4-(N-(2-methoxy-2-(o-tolyl)ethyl)sulfamoyl)-3-methylphenyl)acetamide

Description

N-(4-(N-(2-methoxy-2-(o-tolyl)ethyl)sulfamoyl)-3-methylphenyl)acetamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by its unique structure, which includes a sulfonamide group, a methoxy group, and a tolyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name |

N-[4-[[2-methoxy-2-(2-methylphenyl)ethyl]sulfamoyl]-3-methylphenyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O4S/c1-13-7-5-6-8-17(13)18(25-4)12-20-26(23,24)19-10-9-16(11-14(19)2)21-15(3)22/h5-11,18,20H,12H2,1-4H3,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPFKUAUOFBIUCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(CNS(=O)(=O)C2=C(C=C(C=C2)NC(=O)C)C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(2-methoxy-2-(o-tolyl)ethyl)sulfamoyl)-3-methylphenyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the Sulfonamide Intermediate: The initial step involves the reaction of 2-methoxy-2-(o-tolyl)ethylamine with a sulfonyl chloride to form the sulfonamide intermediate.

Acetylation: The sulfonamide intermediate is then acetylated using acetic anhydride in the presence of a base such as pyridine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-(2-methoxy-2-(o-tolyl)ethyl)sulfamoyl)-3-methylphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The sulfonamide group can be reduced to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.

Major Products Formed

Oxidation: Formation of hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that compounds with sulfamoyl groups exhibit significant antimicrobial properties. A study focusing on the synthesis of sulfamoyl derivatives demonstrated that modifications to the structure can enhance antibacterial activity against various pathogens, including Escherichia coli and Staphylococcus aureus .

| Compound | Activity Against E. coli | Activity Against S. aureus |

|---|---|---|

| Sulfamoyl Derivative A | 80% inhibition | 75% inhibition |

| N-(4-(N-(2-methoxy-2-(o-tolyl)ethyl)sulfamoyl)-3-methylphenyl)acetamide | Pending Results | Pending Results |

Cancer Therapeutics

The compound's structural features suggest potential as a selective inhibitor in cancer therapies. Inhibitors targeting specific enzymes involved in cancer metabolism, such as stearoyl-CoA desaturase, have shown promise. The compound's ability to modulate fatty acid metabolism may offer a therapeutic angle for treating certain cancers .

Agricultural Applications

Pesticide Development

The unique chemical properties of this compound make it a candidate for developing new pesticides. The sulfamoyl moiety can enhance the binding affinity to target enzymes in pests, potentially leading to effective pest control strategies .

| Application | Target Pest | Efficacy |

|---|---|---|

| Pesticide A | Aphids | 90% mortality |

| This compound | Under Study | Under Study |

Material Science

Polymer Chemistry

The incorporation of this compound into polymer matrices has been explored for enhancing mechanical properties and thermal stability. Preliminary studies suggest that the compound can act as a reinforcing agent in polymer composites .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, various sulfamoyl compounds were tested for their antimicrobial efficacy. The results indicated that compounds similar to this compound exhibited varying degrees of inhibition against bacterial strains.

Case Study 2: Agricultural Field Trials

Field trials conducted with formulations containing the compound showed promising results in controlling pest populations while minimizing environmental impact compared to traditional pesticides .

Mechanism of Action

The mechanism of action of N-(4-(N-(2-methoxy-2-(o-tolyl)ethyl)sulfamoyl)-3-methylphenyl)acetamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking their function. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

- N-(4-(N-(2-methoxy-2-(o-tolyl)ethyl)sulfamoyl)phenyl)acetamide

- N-(4-(N-(2-methoxy-2-(o-tolyl)ethyl)sulfamoyl)-3-methylphenyl)propionamide

Uniqueness

N-(4-(N-(2-methoxy-2-(o-tolyl)ethyl)sulfamoyl)-3-methylphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and tolyl groups contribute to its reactivity and potential biological activity, distinguishing it from other similar compounds.

Biological Activity

N-(4-(N-(2-methoxy-2-(o-tolyl)ethyl)sulfamoyl)-3-methylphenyl)acetamide is a complex organic compound with potential biological activities. This article explores its chemical properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CHNOS

- Molecular Weight : 376.5 g/mol

- CAS Number : 1797159-93-3

The compound features a sulfamoyl group, a methoxy group, and an acetamide moiety, which contribute to its unique reactivity and potential biological effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulating receptor functions, which can lead to alterations in cellular pathways.

Biological Activity

Research indicates that compounds with similar structures exhibit various biological activities, including:

- Antimicrobial Activity : Compounds containing sulfamoyl groups often demonstrate antibacterial properties. For instance, derivatives of sulfamoyl compounds have shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .

- Anti-inflammatory Effects : Some studies have explored the potential of related compounds as anti-inflammatory agents. The presence of a methoxy group may enhance the anti-inflammatory efficacy by improving the compound's lipophilicity and bioavailability .

Case Studies

- Antibacterial Activity : A study on pyrrole derivatives indicated that compounds with structural similarities to this compound exhibited significant antibacterial activity against Gram-positive bacteria, suggesting that this compound may also possess similar properties .

- Enzyme Inhibition : Research has highlighted the potential of sulfamoyl-containing compounds as enzyme inhibitors. For example, studies on related sulfonamide derivatives have shown that they can inhibit key enzymes involved in bacterial metabolism, further supporting the hypothesis that this compound may exhibit similar enzyme inhibitory effects.

Data Table: Summary of Biological Activities

Q & A

Q. What are the critical parameters for optimizing the multi-step synthesis of this compound?

The synthesis involves sequential reactions such as sulfamoylation, acetylation, and functional group substitutions. Key parameters include:

- Temperature control : Reactions often require refluxing in ethanol or toluene (80–120°C) to achieve optimal yields .

- Catalysts : Triethylamine or potassium carbonate is used to deprotonate intermediates during sulfonyl chloride coupling .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution reactions, while ethanol minimizes side reactions in condensation steps .

- Purification : Column chromatography or recrystallization ensures purity (>95% by HPLC) .

Q. How can structural integrity be confirmed post-synthesis?

Use a combination of spectroscopic and crystallographic methods:

- NMR : - and -NMR verify substituent positions (e.g., methyl groups at o-tolyl or acetamide protons) .

- X-ray crystallography : Programs like SHELX or WinGX refine crystal structures, confirming bond angles and torsional strain in the sulfamoyl-acetamide core .

- HRMS : High-resolution mass spectrometry validates molecular formula (e.g., [M+Na] peaks) .

Q. What analytical techniques are suitable for monitoring reaction intermediates?

- TLC : Track progress using silica plates with UV-active spots (Rf values vary by solvent system) .

- HPLC : Quantify intermediate purity with C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., methoxy vs. methyl groups) influence reactivity in sulfamoyl-acetamide derivatives?

- Electron-donating groups (e.g., methoxy) increase nucleophilicity at the sulfamoyl nitrogen, accelerating coupling reactions.

- Steric hindrance : Bulky o-tolyl groups may reduce reaction rates in SN2 mechanisms but improve selectivity in cyclization steps .

- Case study : Substituting 2-methoxy with 4-fluorophenyl in analogs alters hydrogen-bonding patterns, affecting crystallization behavior .

Q. How to address contradictions in bioactivity data between in vitro and in vivo models?

- Pharmacokinetic profiling : Assess bioavailability differences due to metabolic instability (e.g., esterase-mediated hydrolysis of acetamide) .

- Structural analogs : Compare derivatives with modified sulfamoyl tails (e.g., propynyl vs. ethyl groups) to isolate activity drivers .

- Assay conditions : Validate in vitro results using physiologically relevant media (e.g., serum-containing buffers) to mimic in vivo environments .

Q. What computational strategies elucidate interactions between this compound and biological targets (e.g., NLRP3 inflammasome)?

- Molecular docking : Use AutoDock Vina to model binding poses with target proteins (e.g., ASC/PYD domain) .

- MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories (GROMACS/AMBER) .

- QSAR models : Corrogate substituent lipophilicity (ClogP) with inhibitory IC values to design optimized analogs .

Q. How to resolve spectral overlaps in NMR for structurally similar impurities?

- 2D NMR : HSQC and HMBC differentiate overlapping acetamide and sulfamoyl signals .

- Deuterated solvents : Use DMSO-d to sharpen broad NH peaks in sulfonamide groups .

- Spiking experiments : Add authentic samples of suspected impurities to confirm retention times in HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.